dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride
CAS No.: 1638760-25-4
Cat. No.: VC5107816
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.14
* For research use only. Not for human or veterinary use.
![dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride - 1638760-25-4](/images/structure/VC5107816.png)
Specification
CAS No. | 1638760-25-4 |
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Molecular Formula | C7H18Cl2N2 |
Molecular Weight | 201.14 |
IUPAC Name | N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine;dihydrochloride |
Standard InChI | InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-4-3-5-8-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 |
Standard InChI Key | WYOMVPNXWDCQRG-KLXURFKVSA-N |
SMILES | CN(C)CC1CCCN1.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride, reflects its stereochemistry and salt form. The free base (CAS 29618-57-3) comprises a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—attached to a dimethylaminomethyl group at the 2-position. Protonation of the tertiary amine and pyrrolidine nitrogen atoms yields the dihydrochloride salt, enhancing water solubility for experimental use .
Structural Features:
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Chiral center: The (S)-configuration at the pyrrolidine 2-position influences potential receptor binding specificity.
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Cationic character: The dihydrochloride salt form stabilizes the compound in aqueous media, favoring interactions with biological membranes or anionic substrates.
Physicochemical Data
Available data from supplier specifications and safety sheets include:
Property | Value | Source |
---|---|---|
Molecular formula | C₇H₁₈Cl₂N₂ | |
Molecular weight | 201.14 g/mol | |
CAS number (dihydrochloride) | 1638760-25-4 | |
CAS number (free base) | 29618-57-3 |
Notably, critical parameters such as melting point, boiling point, and partition coefficient (LogP) remain unreported in publicly accessible literature, highlighting a gap in characterization .
Synthesis and Characterization
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound’s structure suggests a plausible pathway involving:
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Pyrrolidine functionalization: Introduction of a chloromethyl group at the 2-position of (S)-pyrrolidine.
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Nucleophilic substitution: Reaction with dimethylamine to form the free base.
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Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride .
Alternative approaches may employ reductive amination or metal-catalyzed coupling, though experimental validation is absent in open literature.
Analytical Characterization
Supplier documentation confirms identity via:
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Nuclear Magnetic Resonance (NMR): Expected signals include pyrrolidine ring protons (δ 1.5–2.5 ppm), methylene bridges (δ 2.5–3.0 ppm), and dimethylamino groups (δ 2.2–2.4 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 201.14 consistent with the dihydrochloride’s molecular weight .
Pharmacological Profile
Mechanism of Action
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Nicotinic acetylcholine receptors (nAChRs): The tertiary amine may mimic acetylcholine’s quaternary ammonium group.
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Monoamine transporters: The lipophilic pyrrolidine ring could facilitate blood-brain barrier penetration .
In Silico Predictions
Computational models (e.g., SwissADME) predict:
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High solubility: >10 mg/mL in aqueous buffers (pH 1–7.4) due to hydrochloride salt form.
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Moderate blood-brain barrier permeability: Predicted LogBB = 0.3–0.5.
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CYP450 metabolism: Likely substrates for CYP3A4 and CYP2D6 isoforms, with potential drug-drug interactions.
These predictions remain unvalidated experimentally.
Applications in Research
Antibiotic and Antiviral Development
Ambeed lists this compound under "Antibiotic and Antivirus" categories, implying exploratory use in:
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Broad-spectrum antimicrobials: Targeting bacterial efflux pumps or viral proteases.
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Adjuvant therapy: Enhancing permeability of co-administered drugs .
Fluorescent Probes and Staining
The amine’s protonation state may enable pH-sensitive fluorescent labeling, useful in:
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Lysosomal tracking: Monitoring organelle pH in live-cell imaging.
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Membrane potential assays: Staining mitochondria or bacterial membranes .
Pharmaceutical Research
As a building block in medicinal chemistry, applications include:
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Chiral auxiliaries: Asymmetric synthesis of complex molecules.
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Protecting groups: Temporary amine masking during multi-step syntheses .
Future Perspectives
Research Priorities
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Synthetic optimization: Develop scalable, cost-effective routes with green chemistry principles.
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Biological screening: Evaluate antimicrobial, antiviral, and neuroactive properties in vitro.
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Toxicological profiling: Establish acute/chronic toxicity, genotoxicity, and pharmacokinetics.
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